molecular formula C11H13BrO B2559871 6-Bromo-2,2-dimethylchroman CAS No. 174894-80-5

6-Bromo-2,2-dimethylchroman

Cat. No. B2559871
M. Wt: 241.128
InChI Key: HOPZMALEQZMIAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-2,2-dimethylchroman has been reported in several studies. For instance, one study reported the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another study reported the reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues, which gave low yields of 4-chlorochromene-3-carbaldehydes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,2-dimethylchroman has been analyzed in several studies. For instance, one study used density functional theory to study the optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies of the compound . Another study used X-ray diffraction techniques to characterize the structure of the newly synthesized compound .


Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-2,2-dimethylchroman have been studied. For example, one study reported the action of the Vilsmeier reagent on 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues, which gave low yields of 4-chlorochromene-3-carbaldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2,2-dimethylchroman include a molecular weight of 255.11 g/mol. Other properties such as refractive index and density have been reported for similar compounds .

Scientific Research Applications

Synthesis Methods and Chemical Interactions

  • A method for synthesizing monomethyltocols and 2,2-dimethylchroman-6-ol models using di-µ-bromobis-(1–3-η-3-alkylbut-2-enylnickel) complexes has been developed, showcasing 6-Bromo-2,2-dimethylchroman's role in complex chemical synthesis processes (Inoue et al., 1974).
  • Research into (2,2-dimethylchroman-6-yl)alkanoic acids, which are synthesized derivatives of 6-Bromo-2,2-dimethylchroman, reveals their moderate antigelling properties and potential in the development of antisickling agents (Fatope & Abraham, 1987).

Pharmacological Properties

  • Studies on 4,6-Disubstituted 2,2-dimethylchromans, including derivatives of 6-Bromo-2,2-dimethylchroman, indicate their ability to target ATP-sensitive potassium channels, impacting insulin release from pancreatic β-cells and vascular smooth muscle relaxation (Pirotte et al., 2017).
  • Research on the reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues has led to new insights into the synthesis of chlorochromenes, showcasing the chemical versatility of 6-Bromo-2,2-dimethylchroman (Brown et al., 1985).

Chemical Synthesis and Applications

  • A one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman has been developed, highlighting the efficient and environmentally-friendly approaches to synthesizing derivatives of 6-Bromo-2,2-dimethylchroman (Zhou et al., 2013).
  • The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a derivative of 6-Bromo-2,2-dimethylchroman, have been extensively studied for its potential in drug synthesis and biological activities (Asheri et al., 2016).

Future Directions

Given the potential biological activities of 6-Bromo-2,2-dimethylchroman, future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a drug candidate .

properties

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydrochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPZMALEQZMIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2-dimethylchroman

CAS RN

174894-80-5
Record name 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

TO a solution of 6-bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (7.57 g) in trifluoroacetic acid (21.4 ml) was added at room temperature triethylsilane (10.4 ml), and the mixture was stirred for 4 days. To the mixture was added triethylsilane (7.1 ml), and the mixture was stirred at 50° C. for 24 hours. To the mixture was added at 0° C. 12N sodium hydroxide solution to make the solution alkaline, and the mixture was extracted with diethylether. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane) to give colorless oil of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (10.77 g).
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
21.4 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
4
Citations
R Livingstone, D Miller, S Morris - Journal of the Chemical Society …, 1960 - pubs.rsc.org
(VI), after treatment of the tribromo-derivative (111) with aqueous potassium hydroxide were unsuccessful. As a result it was not possible to obtain 6-bromo-2, 2-dimethylchroman-3-01 …
Number of citations: 3 pubs.rsc.org
FC Solis - 2004 - search.proquest.com
Pathways to the synthesis of Fusarochromanone (FC-101), a potent angiogenesis inhibitor, have been developed. The intermediate 5-amino-6-iodo-2, 2-dimethylchroman-4-one (56) …
Number of citations: 1 search.proquest.com
MA Al Noman, RAD Cuellar, JL Kyzer… - European Journal of …, 2023 - Elsevier
Reported here are the synthesis and in vitro evaluation of a series of 26 retinoic acid analogs based on dihydronaphthalene and chromene scaffolds using a transactivation assay. …
Number of citations: 4 www.sciencedirect.com
KW Hunt, AW Cook, RJ Watts, CT Clark… - Journal of Medicinal …, 2013 - ACS Publications
A hallmark of Alzheimer’s disease is the brain deposition of amyloid beta (Aβ), a peptide of 36–43 amino acids that is likely a primary driver of neurodegeneration. Aβ is produced by the …
Number of citations: 65 pubs.acs.org

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